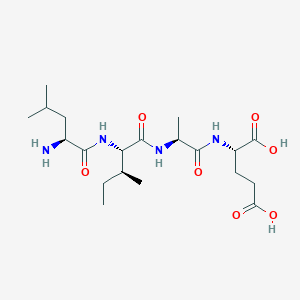
L-Leucyl-L-isoleucyl-L-alanyl-L-glutamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Leucyl-L-isoleucyl-L-alanyl-L-glutamic acid is a tetrapeptide composed of the amino acids leucine, isoleucine, alanine, and glutamic acid. Peptides like this one are of significant interest due to their potential biological activities and applications in various fields such as medicine, biology, and chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-isoleucyl-L-alanyl-L-glutamic acid typically involves the stepwise coupling of the individual amino acids. One common method is the solution-phase synthesis, where protected amino acids are sequentially coupled using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). After the coupling reactions, the protecting groups are removed to yield the final tetrapeptide .
Industrial Production Methods
Industrial production of peptides often employs solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptides on a solid support. This method involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a resin. After the synthesis is complete, the peptide is cleaved from the resin and purified .
Análisis De Reacciones Químicas
Types of Reactions
L-Leucyl-L-isoleucyl-L-alanyl-L-glutamic acid can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds to yield individual amino acids.
Oxidation: Oxidative modifications can occur at specific amino acid residues, such as the oxidation of methionine to methionine sulfoxide.
Reduction: Reduction reactions can reverse oxidative modifications.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields individual amino acids, while oxidation and reduction modify specific residues within the peptide .
Aplicaciones Científicas De Investigación
L-Leucyl-L-isoleucyl-L-alanyl-L-glutamic acid has various scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Explored for its therapeutic potential, including its role as an enzyme inhibitor or signaling molecule.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals
Mecanismo De Acción
The mechanism of action of L-Leucyl-L-isoleucyl-L-alanyl-L-glutamic acid depends on its specific biological activity. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the peptide’s specific function and application .
Comparación Con Compuestos Similares
Similar Compounds
L-Valyl-L-alanyl-L-glutamic acid: Another tetrapeptide with similar amino acid composition but different sequence.
L-Leucyl-L-alanyl-L-glutamic acid: A tripeptide with a similar structure but lacking one amino acid.
L-Isoleucyl-L-alanyl-L-glutamic acid: Another tripeptide with a similar structure but lacking one amino acid.
Uniqueness
L-Leucyl-L-isoleucyl-L-alanyl-L-glutamic acid is unique due to its specific sequence of amino acids, which can confer distinct biological activities and properties. The presence of both leucine and isoleucine, along with alanine and glutamic acid, may result in unique interactions with biological targets and specific applications in research and industry .
Propiedades
Número CAS |
785794-07-2 |
|---|---|
Fórmula molecular |
C20H36N4O7 |
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H36N4O7/c1-6-11(4)16(24-18(28)13(21)9-10(2)3)19(29)22-12(5)17(27)23-14(20(30)31)7-8-15(25)26/h10-14,16H,6-9,21H2,1-5H3,(H,22,29)(H,23,27)(H,24,28)(H,25,26)(H,30,31)/t11-,12-,13-,14-,16-/m0/s1 |
Clave InChI |
NZBJFSXLQYTFFR-YGJAXBLXSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC(C)C)N |
SMILES canónico |
CCC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(Pent-1-en-3-yl)oxy]-2H-1,3-benzodioxole](/img/structure/B14221037.png)
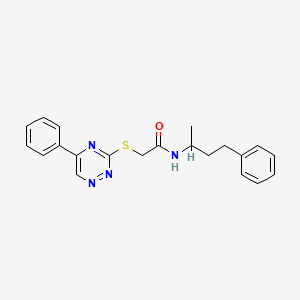

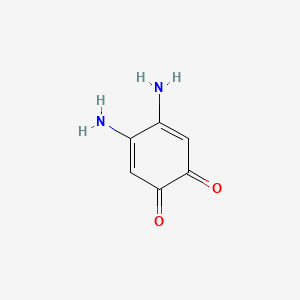
![3,6-Dimethoxy-9,9'-spirobi[fluorene]](/img/structure/B14221055.png)

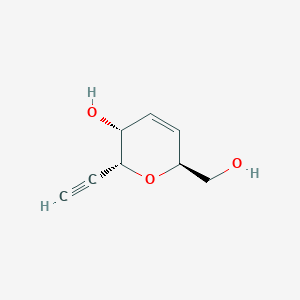


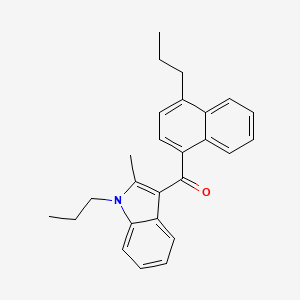
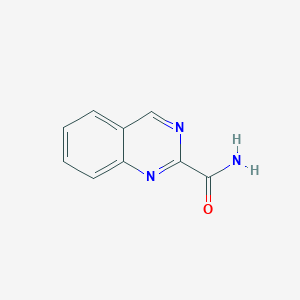
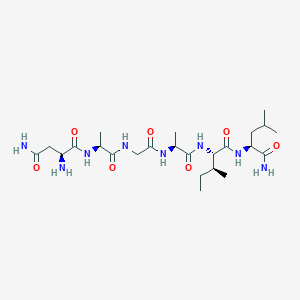
![1-Pyrrolidineethanamine, N-[(2-chlorophenyl)methyl]-](/img/structure/B14221098.png)
